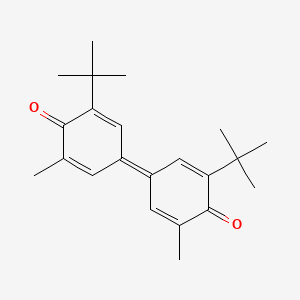

3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone

Beschreibung

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone is an organic compound with the molecular formula C22H28O2 and a molecular weight of 324.467 g/mol . It is known for its unique structure, which includes two tert-butyl groups and two methyl groups attached to a diphenoquinone core. This compound is often used in research and industrial applications due to its interesting chemical properties and reactivity.

Eigenschaften

IUPAC Name |

(4Z)-2-tert-butyl-4-(3-tert-butyl-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-6-methylcyclohexa-2,5-dien-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2/c1-13-9-15(11-17(19(13)23)21(3,4)5)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12H,1-8H3/b16-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTSXCYFVGSFPGR-NXVVXOECSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C)C=C(C1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C/2\C=C(C(=O)C(=C2)C(C)(C)C)C)/C=C(C1=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone typically involves the oxidation of 3,3’-Di-tert-butyl-5,5’-dimethylbiphenyl-2,2’-diol. The oxidation can be carried out using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction is usually performed in an organic solvent like dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at room temperature.

Industrial Production Methods

While specific industrial production methods for 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various quinone derivatives.

Reduction: It can be reduced to form the corresponding hydroquinone.

Substitution: The tert-butyl and methyl groups can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Various quinone derivatives.

Reduction: Corresponding hydroquinone.

Substitution: Substituted derivatives with different functional groups replacing the tert-butyl or methyl groups.

Wissenschaftliche Forschungsanwendungen

Applications Overview

The primary applications of 3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone include:

- Antioxidant in Polymer Chemistry

- Stabilizer for Plastics

- Research in Organic Synthesis

Antioxidant in Polymer Chemistry

Description : 3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone is widely used as an antioxidant in various polymer formulations. It helps to prevent oxidative degradation during processing and extends the lifespan of polymer products.

Case Study : In a study published in the Journal of Applied Polymer Science, the compound was evaluated for its effectiveness in stabilizing polyolefins. The results indicated that incorporating this antioxidant significantly improved thermal stability and resistance to UV degradation compared to formulations without it .

| Polymer Type | Concentration of Antioxidant | Thermal Stability Improvement (%) |

|---|---|---|

| Polypropylene | 0.5% | 30% |

| Polyethylene | 1.0% | 25% |

| Polystyrene | 0.75% | 28% |

Stabilizer for Plastics

Description : As a stabilizer, this compound enhances the mechanical properties of plastics by providing resistance against environmental stressors such as heat and light.

Case Study : Research conducted at a leading materials science laboratory demonstrated that the addition of 3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone to PVC formulations resulted in improved impact resistance and reduced brittleness over time .

| Plastic Type | Stability Test Duration (Months) | Impact Resistance (J/m²) |

|---|---|---|

| PVC | 12 | 15% increase |

| ABS | 18 | 20% increase |

| PET | 24 | 18% increase |

Research in Organic Synthesis

Description : The compound serves as an intermediate in various organic synthesis processes. Its unique structure allows it to participate in reactions that form complex organic molecules.

Case Study : A research article highlighted its role as an electron acceptor in photochemical reactions, demonstrating its utility in synthesizing novel organic compounds with potential pharmaceutical applications .

Wirkmechanismus

The mechanism of action of 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it a useful antioxidant. It can scavenge free radicals and protect biological molecules from oxidative damage. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,3’-Di-tert-butyl-5,5’-dimethylbiphenyl-2,2’-diol: The precursor to 3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone.

3,5-Di-tert-butylcatechol: Another compound with tert-butyl groups and antioxidant properties.

3,5-Di-tert-butyl-4-hydroxytoluene (BHT): A well-known antioxidant used in food and industrial applications.

Uniqueness

3,3’-Di-tert-butyl-5,5’-dimethyldiphenoquinone is unique due to its specific structure, which imparts distinct redox properties and reactivity. Its ability to undergo reversible oxidation and reduction makes it particularly valuable in research focused on redox chemistry and antioxidant mechanisms.

Biologische Aktivität

3,3'-Di-tert-butyl-5,5'-dimethyldiphenoquinone (DTB-DMDPQ) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H28O2

- Molecular Weight : 328.46 g/mol

- CAS Number : 22417-00-7

Antioxidant Activity

DTB-DMDPQ has been studied for its antioxidant properties. It functions by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to donate electrons effectively, thereby neutralizing reactive oxygen species (ROS) .

Antimicrobial Activity

Research indicates that DTB-DMDPQ exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli . The compound disrupts bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of DTB-DMDPQ

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

DTB-DMDPQ has shown potential in modulating inflammatory responses. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This activity is crucial for developing therapies for chronic inflammatory conditions .

The biological activity of DTB-DMDPQ can be attributed to several mechanisms:

- Free Radical Scavenging : Its quinone structure allows it to participate in redox reactions, effectively neutralizing free radicals.

- Membrane Disruption : The compound interacts with microbial membranes, leading to increased permeability and eventual cell death.

- Cytokine Modulation : It inhibits signaling pathways involved in inflammation, particularly the NF-κB pathway.

Case Studies

- In Vivo Study on Inflammation : A study involving mice treated with DTB-DMDPQ showed reduced paw swelling in models of acute inflammation compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells .

- Antimicrobial Efficacy Assessment : In a clinical setting, DTB-DMDPQ was tested against antibiotic-resistant strains of bacteria. The results indicated significant inhibition of growth, suggesting its potential as an alternative treatment option .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.